molecular formula C20H24FN3O B4538902 N-(4-ethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(4-ethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Cat. No. B4538902
M. Wt: 341.4 g/mol
InChI Key: GFTLHXWZZJLGNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-(4-ethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide and related compounds involves complex organic reactions, starting from basic precursors to achieve the desired compound. For example, derivatives of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, similar in structure, were prepared by labeling their 4-nitropyridin-2-yl precursors through nitro substitution by the (18)F anion, showcasing a method for introducing fluorine into the molecule (García et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been characterized by various techniques including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by single-crystal XRD data. This provides insight into the three-dimensional conformation, bonding patterns, and overall geometry of the molecule (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound's reactivity and interaction with biological targets can be inferred from studies on similar molecules. For instance, benzylpiperazine derivatives related to cerebral vasodilators have been synthesized to explore their metabolic pathways and potential biological activities (Ohtaka et al., 1989).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. For instance, the crystal structure and molecular conformation of similar compounds provide valuable data for predicting the physical behavior of N-(4-ethylphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and interaction with biological receptors, are essential for understanding its potential applications. Studies on related molecules, such as the synthesis and antimicrobial evaluation of substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives, provide insights into the antimicrobial properties, showcasing the compound's potential for therapeutic use (Chandra et al., 2006).

properties

IUPAC Name

N-(4-ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-2-16-5-9-19(10-6-16)22-20(25)24-13-11-23(12-14-24)15-17-3-7-18(21)8-4-17/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTLHXWZZJLGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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